molecular formula C21H27NO B1675119 Levomethadone CAS No. 125-58-6

Levomethadone

Cat. No.: B1675119
CAS No.: 125-58-6
M. Wt: 309.4 g/mol
InChI Key: USSIQXCVUWKGNF-QGZVFWFLSA-N
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Preparation Methods

Levomethadone can be synthesized through several methods. One common method involves the reduction of Ν,Ν-dimethyl-D-alanine using borax to produce ®-2-(dimethylamino)propan-1-ol. This intermediate is then chlorinated to form ®-1-chloro-N,N-dimethylpropane-2-amine hydrochloride. The next step involves mixing this intermediate with diphenylacetonitrile and potassium t-butoxide to synthesize this compound nitrile hydrochloride. Finally, this compound hydrochloride is produced by exposing the nitrile to a Grignard reagent .

Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include additional purification steps and the use of green solvents to minimize environmental impact .

Chemical Reactions Analysis

Levomethadone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Levomethadone has several scientific research applications:

Mechanism of Action

Levomethadone exerts its effects primarily by acting as a potent agonist at the μ-opioid receptor. This receptor is involved in pain modulation, reward, and addictive behaviors. This compound’s high affinity for the μ-opioid receptor results in effective pain relief and suppression of withdrawal symptoms in opioid-dependent individuals .

In addition to its activity at the μ-opioid receptor, this compound acts as a weak competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and a potent noncompetitive antagonist of the α3β4 nicotinic acetylcholine receptor . These interactions contribute to its analgesic properties and may reduce the development of opioid tolerance.

Comparison with Similar Compounds

Levomethadone is often compared to other opioid analgesics, including:

This compound’s uniqueness lies in its high potency, long duration of action, and reduced cardiotoxicity compared to racemic methadone .

Properties

IUPAC Name

(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSIQXCVUWKGNF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016376
Record name Levomethadone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-58-6
Record name Levomethadone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Levomethadone [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomethadone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13515
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Record name Levomethadone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone
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Record name LEVOMETHADONE
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Synthesis routes and methods I

Procedure details

To a 100 mL beaker equipped with a magnetic stir bar was charged methadone hydrochloride (3.0 g, 8.67 mmol) and water (30 g). Ammonium hydroxide (0.79 g, 22.6 mmol) was added to bring the pH to ˜9 (pH paper). The resulting solution was extracted with two 45 g portions of ethyl acetate and the combined organic layers were concentrated under reduced pressure at 40° C. The residue was dried under high vacuum to provide 2.2 g (82%) of a white solid which was analyzed by DSC (FIG. 1), FTIR (FIG. 2), PXRD (FIG. 3), and 1H-NMR (FIG. 4). The PXRD diffractogram was consisted with a crystalline product.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Name
white solid
Yield
82%

Synthesis routes and methods II

Procedure details

Methadone (free base) was prepared for step B below by dissolving 10 grams of methadone hydrochloride in 100 mL of warm water at approximately 50° C. and crystallizing the free base out of solution by slowly adding 20 mL of a saturated aqueous potassium carbonate solution, pH 12.2 to the methadone hydrochloride solution with stirring. After crystallization was complete, the methadone crystals were filtered and redissolved in about 75 mL ethanol (ETOH). Following this the methadone was precipitated by the addition of 200 mL of water. The precipitate was filtered and dried in vacuo. The resulting yield of methadone was 8.79 g methadone or approximately 98%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Methadone

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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